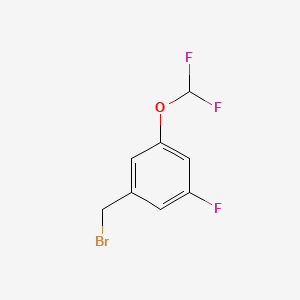

1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene

Description

Properties

IUPAC Name |

1-(bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-4-5-1-6(10)3-7(2-5)13-8(11)12/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFFWIBFEJPELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601224552 | |

| Record name | 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-39-3 | |

| Record name | 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Difluoromethoxy-Substituted Fluorotoluene

A widely used and effective approach involves brominating the methyl group of 3-(difluoromethoxy)-5-fluorotoluene. This is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction conditions are carefully controlled to favor benzylic bromination without affecting the aromatic ring or the difluoromethoxy group.

- Solvent: Common solvents include carbon tetrachloride (CCl4), chloroform (CHCl3), or dichloromethane (DCM).

- Temperature: Elevated temperatures (around 60–80°C) are used to initiate radical formation.

- Reaction time: Typically several hours until completion, monitored by thin-layer chromatography (TLC).

This method yields 1-(bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene with high regioselectivity and purity.

Alternative Route via Benzyl Alcohol Derivative

Another preparation route involves converting the corresponding benzyl alcohol precursor, 3-(difluoromethoxy)-5-fluorobenzyl alcohol, into the bromomethyl compound using brominating reagents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3).

- Reaction conditions: The reaction is performed in anhydrous solvents like dichloromethane or diethyl ether at low temperatures (0–25°C) to minimize side reactions.

- Purification: The product is purified by column chromatography.

- Monitoring: Reaction progress is tracked by NMR spectroscopy, with characteristic bromomethyl proton signals near 4.3 ppm.

This method is advantageous when the benzyl alcohol precursor is readily available or easier to synthesize.

Industrial and Large-Scale Synthesis Considerations

For industrial production, continuous flow processes and optimized catalytic systems are employed to enhance yield and reduce costs. These include:

- Use of efficient radical initiators and controlled addition of NBS.

- Implementation of continuous stirring and temperature control to maintain reaction homogeneity.

- Employing phase-transfer catalysts to improve reaction kinetics.

- In-line monitoring techniques such as real-time IR or UV spectroscopy for process control.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating agent | N-Bromosuccinimide (NBS) | Preferred for selective benzylic bromination |

| Radical initiator | Benzoyl peroxide or AIBN | Initiates radical bromination |

| Solvent | Carbon tetrachloride, chloroform, or DCM | Inert solvents to avoid side reactions |

| Temperature | 60–80 °C | Sufficient to generate radicals without decomposition |

| Reaction time | 2–6 hours | Monitored by TLC or NMR |

| Purification | Column chromatography | Ensures removal of unreacted starting materials |

Analytical Characterization During Preparation

- NMR Spectroscopy: Proton NMR shows bromomethyl protons at ~4.3 ppm; fluorine NMR confirms position of fluorine and difluoromethoxy groups.

- Mass Spectrometry: High-resolution MS confirms molecular ion peak consistent with C8H6BrF3O.

- Elemental Analysis: Validates bromine, fluorine, carbon, and hydrogen content.

- HPLC: Used for purity assessment, typically with C18 columns and UV detection at 254 nm.

Research Findings and Notes

- The electron-withdrawing difluoromethoxy group influences the reactivity of the bromomethyl group, generally slowing nucleophilic substitution reactions due to steric and electronic effects.

- Radical bromination is preferred over electrophilic bromination to avoid substitution on the aromatic ring.

- Protection strategies for the bromomethyl group may be employed in multi-step syntheses to avoid side reactions.

- The compound is moisture-sensitive; storage under inert atmosphere and low temperatures is recommended.

Summary Table of Preparation Routes

| Route | Starting Material | Brominating Agent | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Radical Bromination | 3-(Difluoromethoxy)-5-fluorotoluene | NBS + Benzoyl peroxide | 60–80 °C, inert solvent | High regioselectivity, scalable | Requires radical initiator |

| Alcohol to Bromide Conversion | 3-(Difluoromethoxy)-5-fluorobenzyl alcohol | PBr3 or HBr | 0–25 °C, anhydrous | Mild conditions, clean conversion | Requires benzyl alcohol precursor |

| Industrial Continuous Flow | Same as above | Optimized NBS system | Controlled flow, catalysts | High yield, cost-effective | Requires specialized equipment |

Chemical Reactions Analysis

1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, resulting in the formation of more complex structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for studying biological processes.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene involves its interaction with specific molecular targets. The presence of the bromomethyl group allows it to form covalent bonds with nucleophilic sites on target molecules. The difluoromethoxy and fluorine groups can influence the compound’s reactivity and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Substituent Variations and Reactivity

Physicochemical Properties

Research Findings and Trends

- Reactivity Hierarchy : Bromomethyl-substituted compounds exhibit faster substitution kinetics compared to chloro or iodo analogs due to bromine’s moderate leaving-group ability. Difluoromethoxy groups enhance reaction selectivity by directing electrophiles to meta positions .

- Thermal Stability : Compounds with multiple fluorine substituents (e.g., OCF₂, CF₃) demonstrate superior thermal stability, making them suitable for high-temperature reactions .

- Safety Profiles : Brominated derivatives often require handling under inert conditions (e.g., N₂ atmosphere) due to moisture sensitivity and corrosivity .

Biological Activity

1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This compound features a bromomethyl group, difluoromethoxy substituent, and a fluorobenzene ring, which contribute to its chemical reactivity and biological interactions. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways.

- Cytotoxicity : The halogenated structure may induce cytotoxic effects in certain cell lines, making it a candidate for further investigation in cancer research.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds with similar structures. While specific data on this compound is limited, analogs have shown promising results:

- Antitumor Activity : Compounds with bromomethyl and fluorine substituents have demonstrated antitumor properties in vitro. For example, studies indicate that fluorinated compounds can enhance the potency of anticancer agents by improving their pharmacokinetic profiles.

- Antimicrobial Properties : Research on related halogenated compounds suggests potential antimicrobial activity against various pathogens. This could be due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

- Neuroactive Effects : Some studies suggest that similar compounds may interact with neurotransmitter systems, indicating potential neuroactive properties.

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a precursor like 3-(difluoromethoxy)-5-fluorotoluene using brominating agents such as N,N’-dibromo-5,5-dimethylhydantoin (DBDMH) in strongly acidic media (e.g., H2SO4) . Reaction temperature (0–25°C) and stoichiometric control of DBDMH are critical to minimize side reactions (e.g., over-bromination). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H NMR : Distinct signals for -CH2Br (~4.3–4.5 ppm, singlet) and aromatic protons split by adjacent fluorine atoms (e.g., para-fluoro coupling, J ≈ 8–10 Hz) .

- ¹⁹F NMR : Peaks for difluoromethoxy (-OCF2H, δ ≈ -80 to -85 ppm) and aromatic fluorine (δ ≈ -110 to -115 ppm) .

- IR : Stretching vibrations for C-Br (~550–600 cm⁻¹) and C-F (~1200–1250 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in amber vials under inert gas (N2/Ar) at -20°C to prevent hydrolysis of the bromomethyl group. Avoid exposure to moisture or bases, which can degrade the compound into 3-(difluoromethoxy)-5-fluorobenzyl alcohol .

Advanced Research Questions

Q. How do the difluoromethoxy and fluoro substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing difluoromethoxy (-OCF2H) and fluoro groups activate the bromomethyl site toward nucleophilic substitution but may deactivate the aromatic ring for electrophilic coupling. For Suzuki reactions, use Pd(PPh3)4 (2–5 mol%) with arylboronic acids in THF/H2O (3:1) at 80°C. Monitor regioselectivity via LC-MS, as competing reactions at the difluoromethoxy group may occur .

Q. What strategies mitigate competing side reactions during functionalization of the bromomethyl group?

- Methodological Answer :

- Steric Hindrance Control : Use bulky bases (e.g., DIPEA) to favor SN2 mechanisms over elimination .

- Temperature Modulation : Lower temperatures (0–10°C) reduce radical pathways that lead to dimerization .

- Protecting Groups : Temporarily protect the difluoromethoxy group with trimethylsilyl chloride to prevent nucleophilic attack .

Q. How does the compound’s electronic structure impact its utility as a building block in medicinal chemistry?

- Methodological Answer : The difluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in CNS drug candidates. Computational studies (DFT) show its strong electron-withdrawing effect lowers HOMO energy (-8.9 eV), facilitating interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for derivatives: How should researchers validate data?

- Methodological Answer : Cross-reference DSC data from multiple sources (e.g., PubChem, ECHA) and account for polymorphic forms. For example, 1-(Bromomethyl)-3-(trifluoromethyl)benzene shows mp variations (45–48°C vs. 50–52°C) due to crystal packing differences . Validate via X-ray crystallography or variable-temperature XRD .

Applications in Experimental Design

Q. How can this compound be used to synthesize fluorinated analogs of bioactive molecules?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.